
N,N-Bis(2-chloroethyl)phosphoramidic acid bis(p-methoxyphenyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(2-chloroethyl)phosphoramidic acid bis(p-methoxyphenyl) ester is a chemical compound known for its unique structure and properties It is characterized by the presence of two chloroethyl groups attached to a phosphoramidic acid core, with two p-methoxyphenyl ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)phosphoramidic acid bis(p-methoxyphenyl) ester typically involves the reaction of N,N-bis(2-chloroethyl)phosphoramidic dichloride with p-methoxyphenol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product. The general reaction scheme can be represented as follows:
Starting Materials: N,N-bis(2-chloroethyl)phosphoramidic dichloride and p-methoxyphenol.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Product Isolation: The product is isolated by standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, with considerations for cost-effectiveness and safety. Large-scale reactors and automated systems may be employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Bis(2-chloroethyl)phosphoramidic acid bis(p-methoxyphenyl) ester can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the phosphorus atom.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphoramidic acid and p-methoxyphenol.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Hydrolysis Conditions: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out with sodium hydroxide.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation Products: Oxidation can lead to the formation of phosphoric acid derivatives.
Hydrolysis Products: Hydrolysis yields N,N-bis(2-chloroethyl)phosphoramidic acid and p-methoxyphenol.
Applications De Recherche Scientifique
N,N-Bis(2-chloroethyl)phosphoramidic acid bis(p-methoxyphenyl) ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical tool.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment due to its structural similarity to certain chemotherapeutic agents.
Industry: It is used in the development of specialty chemicals and materials, including flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of N,N-Bis(2-chloroethyl)phosphoramidic acid bis(p-methoxyphenyl) ester involves its interaction with cellular components. The chloroethyl groups can form covalent bonds with nucleophilic sites in biomolecules, leading to the modification of proteins and nucleic acids. This can result in the inhibition of cellular processes and induce cytotoxic effects. The compound’s mechanism of action is similar to that of alkylating agents used in chemotherapy, which target DNA and disrupt cell division.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Bis(2-chloroethyl)phosphoramidic dichloride: A precursor in the synthesis of the ester compound.
N,N-Bis(2-chloroethyl)phosphorodiamidic acid: Another related compound with similar structural features.
Phosphoramidic acid derivatives: A class of compounds with varying substituents on the phosphorus atom.
Uniqueness
N,N-Bis(2-chloroethyl)phosphoramidic acid bis(p-methoxyphenyl) ester is unique due to the presence of p-methoxyphenyl ester groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for specific research applications.
Propriétés
Numéro CAS |
20464-90-8 |
|---|---|
Formule moléculaire |
C18H22Cl2NO5P |
Poids moléculaire |
434.2 g/mol |
Nom IUPAC |
N-bis(4-methoxyphenoxy)phosphoryl-2-chloro-N-(2-chloroethyl)ethanamine |
InChI |
InChI=1S/C18H22Cl2NO5P/c1-23-15-3-7-17(8-4-15)25-27(22,21(13-11-19)14-12-20)26-18-9-5-16(24-2)6-10-18/h3-10H,11-14H2,1-2H3 |
Clé InChI |
BWLLTHWWMYXMRW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OP(=O)(N(CCCl)CCCl)OC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Acetyl-5a,7a-dimethyl-4,5,5a,5b,6,7,7a,10,10a,10b,11,12-dodecahydrocyclopenta[5,6]naphtho[1,2-d]azepin-2(3h)-one](/img/structure/B14706135.png)
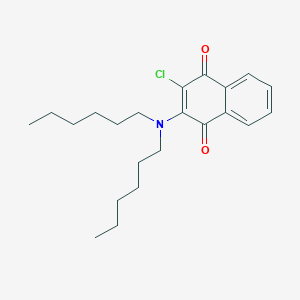




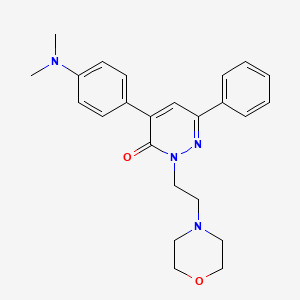
![N-[Amino(4-methylanilino)methylidene]thiourea](/img/structure/B14706187.png)
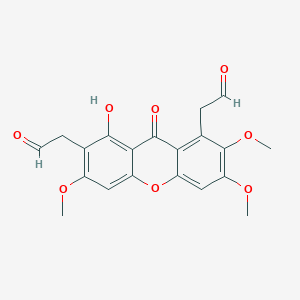
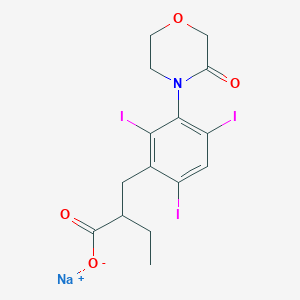

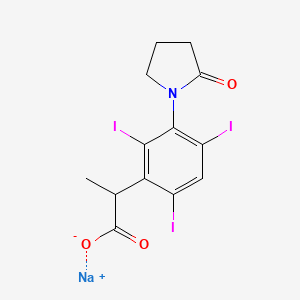
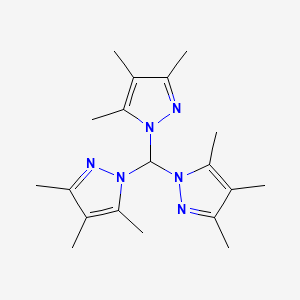
![2-[(Triphenylstannyl)sulfanyl]-1,3-benzoxazole](/img/structure/B14706227.png)
